molecular formula C15H28N2O3 B13215593 tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate

Cat. No.: B13215593
M. Wt: 284.39 g/mol
InChI Key: XVPHQESGNODWCA-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a (3-methoxycyclobutyl)methyl substituent. This compound belongs to a class of Boc-protected piperazine derivatives widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the cyclobutyl moiety may influence conformational rigidity and binding affinity in target applications .

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-7-5-16(6-8-17)11-12-9-13(10-12)19-4/h12-13H,5-11H2,1-4H3

InChI Key

XVPHQESGNODWCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC(C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methoxycyclobutylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, stability, and applications:

Compound Name Substituent Synthesis Yield/Conditions Stability/Reactivity Applications/Notes References
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino-5-fluorobenzyl Not specified Stable under standard conditions Intermediate for fluorinated pharmaceuticals
tert-Butyl 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate Imidazo[2,1-b]thiazolylmethyl Not specified Likely stable due to Boc protection Antimicrobial/anticancer research
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino-3-methyl-5-nitrophenyl 52% yield via CuI-catalyzed amination Stable in acidic/basic media Key intermediate for benzimidazole synthesis
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 2-Diazoacetyl Synthesized from bromoacetyl precursor Reactive diazo group for C–H insertion Precursor for intramolecular cyclization
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate 4-(Hydroxymethyl)phenyl Not specified Hydroxymethyl group enables further functionalization Scaffold for polymer/dendrimer synthesis
tert-Butyl 4-(3-(methanesulfonyloxy)propyl)piperazine-1-carboxylate hydrochloride 3-(Methanesulfonyloxy)propyl Not specified Sulfonate ester enhances reactivity Probable prodrug or linker in conjugates
tert-Butyl 4-(3-methoxycyclobutyl)methylpiperazine-1-carboxylate (Target) (3-Methoxycyclobutyl)methyl Inferred: Similar Boc-protection/alkylation steps Likely stable due to Boc and cyclobutyl groups Hypothesized intermediate for CNS-targeting drugs N/A

Structural and Functional Differences

  • Substituent Effects: Aromatic vs. In contrast, aliphatic substituents like (3-methoxycyclobutyl)methyl may reduce steric hindrance while improving metabolic stability . Electron-Withdrawing Groups: Nitro or sulfonate groups (e.g., in ) increase electrophilicity, facilitating nucleophilic substitution reactions. Heterocyclic Moieties: Imidazothiazole or triazole groups (e.g., ) contribute to hydrogen bonding and metal coordination, critical for antimicrobial activity.

Biological Activity

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N2O3C_{13}H_{23}N_{2}O_{3}, with a molecular weight of approximately 251.34 g/mol. Its structure includes a piperazine ring, a tert-butyl group, and a methoxycyclobutyl moiety, which are essential for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

1. Neuroprotective Effects

Studies have suggested that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of piperazine have shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions.

2. Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. Compounds structurally related to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar antimicrobial effects.

3. Antioxidant Properties

Antioxidant activity is another area where piperazine derivatives have shown promise. The ability to scavenge free radicals and reduce oxidative stress could be beneficial in preventing cellular damage associated with various diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of piperazine derivatives, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Demonstrated that related piperazine compounds inhibited AChE with IC50 values in the low micromolar range, suggesting potential for cognitive enhancement.
Study 2 Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating effectiveness against pathogenic bacteria.
Study 3 Showed antioxidant activity through DPPH radical scavenging assays, highlighting its potential in reducing oxidative stress in vitro.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like AChE, leading to increased neurotransmitter availability.
  • Interaction with Membrane Receptors : The structural features may allow interaction with various neurotransmitter receptors, influencing signaling pathways.
  • Free Radical Scavenging : The presence of functional groups capable of donating electrons may contribute to antioxidant effects.

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